molecular formula C17H15N5OS B11045771 ({4-amino-5-[3-(benzyloxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetonitrile

({4-amino-5-[3-(benzyloxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetonitrile

Cat. No.: B11045771
M. Wt: 337.4 g/mol
InChI Key: DZJGWFLOAODFBB-UHFFFAOYSA-N
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Description

The compound ({4-AMINO-5-[3-(BENZYLOXY)PHENYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)METHYL CYANIDE is a complex organic molecule featuring a triazole ring, a benzyloxy group, and a cyanide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({4-AMINO-5-[3-(BENZYLOXY)PHENYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)METHYL CYANIDE typically involves multiple steps, starting from readily available starting materials. One common approach is the formation of the triazole ring through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones. The benzyloxy group can be introduced via nucleophilic substitution reactions, while the cyanide group is often added through nucleophilic addition or substitution reactions using cyanide salts under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

({4-AMINO-5-[3-(BENZYLOXY)PHENYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)METHYL CYANIDE: can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the cyanide group results in primary amines .

Scientific Research Applications

({4-AMINO-5-[3-(BENZYLOXY)PHENYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)METHYL CYANIDE: has several scientific research applications:

Mechanism of Action

The mechanism of action of ({4-AMINO-5-[3-(BENZYLOXY)PHENYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)METHYL CYANIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring and benzyloxy group can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets. The cyanide group may also play a role in inhibiting enzymatic activity by interacting with the active site of enzymes .

Comparison with Similar Compounds

({4-AMINO-5-[3-(BENZYLOXY)PHENYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)METHYL CYANIDE: can be compared with other similar compounds, such as:

({4-AMINO-5-[3-(BENZYLOXY)PHENYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)METHYL CYANIDE .

Properties

Molecular Formula

C17H15N5OS

Molecular Weight

337.4 g/mol

IUPAC Name

2-[[4-amino-5-(3-phenylmethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetonitrile

InChI

InChI=1S/C17H15N5OS/c18-9-10-24-17-21-20-16(22(17)19)14-7-4-8-15(11-14)23-12-13-5-2-1-3-6-13/h1-8,11H,10,12,19H2

InChI Key

DZJGWFLOAODFBB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=NN=C(N3N)SCC#N

Origin of Product

United States

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